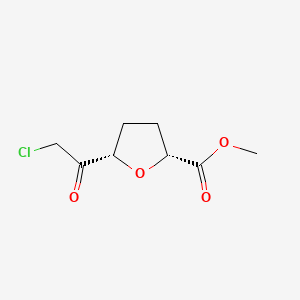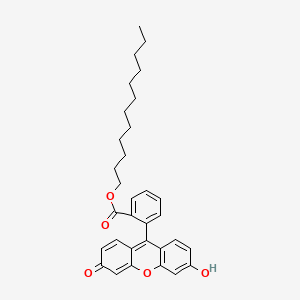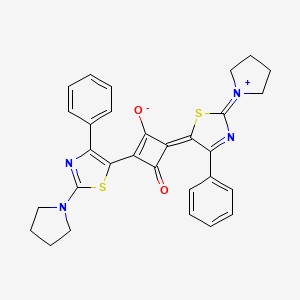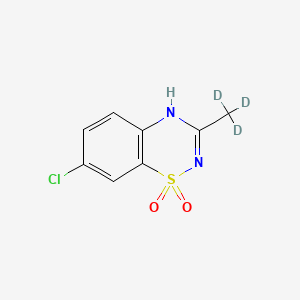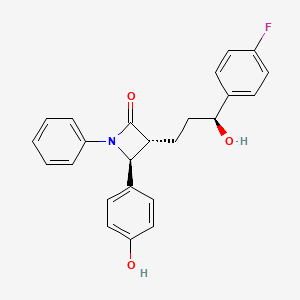
4-(N-Methyl-N-4'-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol is a complex organic compound that features a combination of aromatic and aliphatic structures This compound is characterized by the presence of a nitrobenzenesulfonyl group, a pyridyl group, and a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Sulfonation: The addition of a sulfonyl group to the nitrobenzene to form nitrobenzenesulfonyl chloride.
Amination: The reaction of nitrobenzenesulfonyl chloride with N-methylamine to form N-methyl-N-4’-nitrobenzenesulfonylamine.
Coupling: The coupling of N-methyl-N-4’-nitrobenzenesulfonylamine with 3-pyridyl-1-butanol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products
Oxidation: Formation of nitrobenzenesulfonic acid derivatives.
Reduction: Formation of N-methyl-N-4’-aminobenzenesulfonyl-amino-1-(3-pyridyl)-1-butanol.
Substitution: Formation of various substituted benzenesulfonyl derivatives.
Applications De Recherche Scientifique
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyridyl group can bind to nucleic acids and other biomolecules, affecting their function. The overall effect of the compound depends on the specific biological context and the concentration used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(2-pyridyl)-1-butanol: Similar structure but with a different position of the pyridyl group.
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(4-pyridyl)-1-butanol: Similar structure but with a different position of the pyridyl group.
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-pentanol: Similar structure but with a different length of the aliphatic chain.
Uniqueness
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. Its unique structure allows for specific interactions that are not possible with other similar compounds, making it a valuable tool in scientific research.
Propriétés
Numéro CAS |
1346602-20-7 |
|---|---|
Formule moléculaire |
C16H19N3O5S |
Poids moléculaire |
365.404 |
Nom IUPAC |
N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H19N3O5S/c1-18(11-3-5-16(20)13-4-2-10-17-12-13)25(23,24)15-8-6-14(7-9-15)19(21)22/h2,4,6-10,12,16,20H,3,5,11H2,1H3 |
Clé InChI |
GRYXOLRDXQCYHQ-UHFFFAOYSA-N |
SMILES |
CN(CCCC(C1=CN=CC=C1)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Synonymes |
4-(N-Methyl-N-4’-Nitrobenzenesulfonyl-amino)-1-(3-pyridyl)-1-butanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


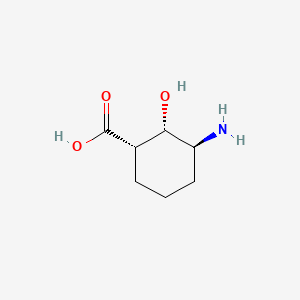

![7-[(5R,6S)-6-Hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetraazacyclododecane-1-carboxaldehyde](/img/structure/B585896.png)
